

A Comparative Safety Profile of Dicloralurea and Structurally Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dicloralurea**

Cat. No.: **B1670478**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **Dicloralurea**, a veterinary feed additive, with structurally and functionally similar compounds. The objective is to offer a comprehensive overview supported by available experimental data to aid in research and development.

Introduction to Dicloralurea

Dicloralurea, with the chemical formula C5H6Cl6N2O3, is primarily used as a veterinary feed additive to inhibit methane production in ruminants and as a growth stimulant.^{[1][2]} Its chemical structure features a central urea molecule substituted with two 2,2,2-trichloro-1-hydroxyethyl groups. Understanding its safety profile is crucial for its application and for the development of related compounds.

Comparative Safety Data

The safety profiles of **Dicloralurea** and its structural analogs are summarized below. The selection of similar compounds is based on the presence of the urea backbone, the chlorinated ethyl group, or related metabolites.

Acute Toxicity

Quantitative data on the acute toxicity of **Dicloralurea** and its analogs are presented in the table below.

Compound	Chemical Structure	LD50 (Oral, Rat)	LD50 (Dermal, Rabbit)	LC50 (Inhalation, Rat)	Other Acute Toxicity Data
Dicloralurea	C ₅ H ₆ Cl ₆ N ₂ O ₃	Data Not Available	Data Not Available	Data Not Available	Intraperitoneal LD50 (Mouse): > 500 mg/kg [1]
Chloral Hydrate	C ₂ H ₃ Cl ₃ O ₂	479 mg/kg	Data Not Available	Data Not Available	Associated with respiratory depression and cardiac toxicity at high doses. [2][3]
Trichloroethanol	C ₂ H ₃ Cl ₃ O	500 mg/kg (ATE)	Data Not Available	Data Not Available	Harmful if swallowed. [4]
Dichloroacetic Acid	C ₂ H ₂ Cl ₂ O ₂	Data Not Available	Data Not Available	Data Not Available	Corrosive, can cause severe skin and eye burns. [5][6]
Urea	CH ₄ N ₂ O	> 2000 mg/kg (Rat, Mouse)	Data Not Available	Data Not Available	Low acute toxicity. [7]
Diuron	C ₉ H ₁₀ Cl ₂ N ₂ O	1017 mg/kg	> 5000 mg/kg	Data Not Available	Low acute toxicity via oral, dermal, and inhalation routes. [8]

Linuron	C9H10Cl2N2 O2	1200-1500 mg/kg	> 5000 mg/kg	6.15 mg/L (4h)	Slight toxicity by ingestion and inhalation. [9]
Monuron	C9H11ClN2O	Data Not Available	Data Not Available	Data Not Available	Moderately toxic by ingestion. [10] [11]

Genotoxicity and Carcinogenicity

Information regarding the mutagenic and carcinogenic potential of these compounds is critical for long-term safety assessment.

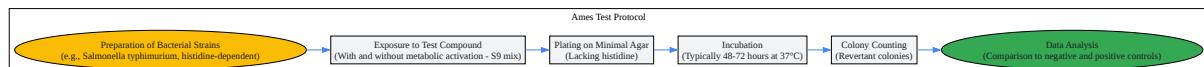
Compound	Mutagenicity	Carcinogenicity
Dicloralurea	Data Not Available	Data Not Available
Chloral Hydrate	Data Not Available	Data Not Available
Trichloroethanol	Data Not Available	Data Not Available
Dichloroacetic Acid	Data Not Available	Limited evidence of carcinogenicity in animals (liver cancer). [6]
Urea	Not genotoxic in vivo. [7]	Not carcinogenic in rats or mice. [7]
Diuron	No mutagenicity concern. [8]	Classified as a likely human carcinogen by the EPA. [12]
Linuron	Non-mutagenic or slightly mutagenic. [9]	Shown to produce nonmalignant liver and testicular tumors in animal studies. [9]
Monuron	Data Not Available	Suspected carcinogen. [13] Not classifiable as to its carcinogenicity to humans (Group 3) by IARC. [14]

Experimental Protocols

Detailed methodologies for key toxicological assays are essential for the interpretation and replication of safety data.

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using a protocol similar to the OECD Guideline 423.

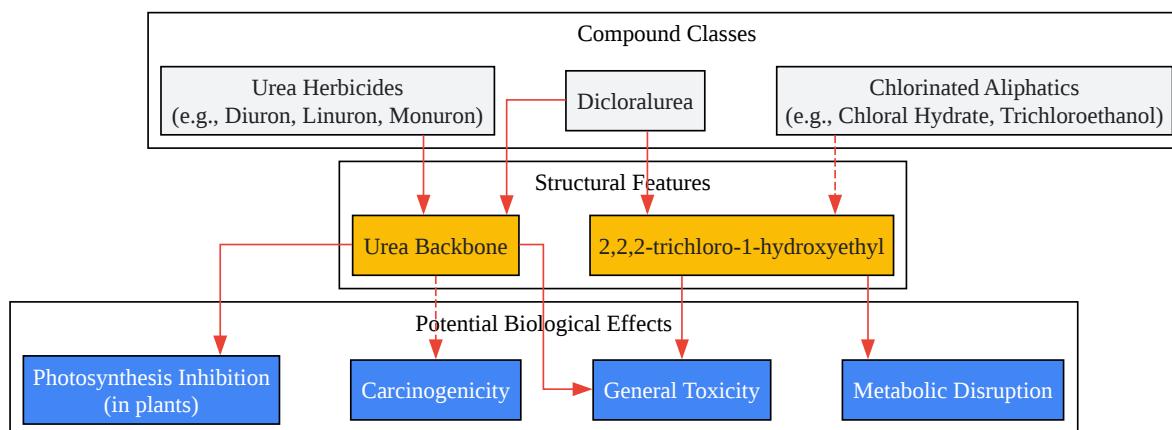


[Click to download full resolution via product page](#)

Caption: Workflow for a typical acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.



[Click to download full resolution via product page](#)

Caption: General workflow of the Ames test for mutagenicity.

Signaling Pathways and Logical Relationships

The structural similarities between **Dicloralurea** and urea-based herbicides suggest a potential for related mechanisms of action and toxicity.

[Click to download full resolution via product page](#)

Caption: Structural relationships and potential toxicological implications.

Conclusion

This comparative guide highlights the current understanding of the safety profile of **Dicloralurea** in relation to its structural analogs. While some acute toxicity data for **Dicloralurea** is available, there is a significant lack of information regarding its long-term toxicity, including mutagenicity and carcinogenicity. In contrast, more extensive safety data exists for structurally related urea-based herbicides and chlorinated aliphatic compounds. Researchers and drug development professionals should consider the known toxicities of these related compounds when evaluating the potential risks associated with **Dicloralurea** and in the development of new, related chemical entities. Further comprehensive toxicological studies on **Dicloralurea** are warranted to establish a complete safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative safety profile of chloral hydrate versus other sedatives for procedural sedation in hospitalized infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nursingcenter.com [nursingcenter.com]
- 3. Chloral Hydrate: Is It Still Being Used? Are There Safer Alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. DICHLOROACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. Final report of the safety assessment of Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. EXTOXNET PIP - LINURON [extoxnet.orst.edu]
- 10. MONURON | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Monuron [sitem.herts.ac.uk]
- 14. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Safety Profile of Dicloralurea and Structurally Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670478#comparing-the-safety-profile-of-dicloralurea-to-similar-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com